molecular formula C32H40F3N5O9S2 B10788621 H-DL-Tyr-DL-Pen(1)-Gly-DL-Phe-DL-Pen(1)-OH.TFA

H-DL-Tyr-DL-Pen(1)-Gly-DL-Phe-DL-Pen(1)-OH.TFA

Cat. No.: B10788621
M. Wt: 759.8 g/mol
InChI Key: LUVILUYVBUMMRG-UHFFFAOYSA-N
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Description

“H-DL-Tyr-DL-Pen(1)-Gly-DL-Phe-DL-Pen(1)-OH.TFA” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound includes a sequence of amino acids: tyrosine (Tyr), penicillamine (Pen), glycine (Gly), and phenylalanine (Phe), with trifluoroacetic acid (TFA) as a counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-DL-Tyr-DL-Pen(1)-Gly-DL-Phe-DL-Pen(1)-OH.TFA” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

    Coupling Reaction: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) and coupled to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids (e.g., Fmoc) are removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often scales up SPPS or uses liquid-phase peptide synthesis (LPPS) for larger quantities. Automation and optimization of reaction conditions are crucial for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Peptides can undergo oxidation, particularly at methionine or cysteine residues.

    Reduction: Disulfide bonds in peptides can be reduced using agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to modify peptide properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives.

Major Products

    Oxidation: Sulfoxides or sulfone derivatives.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Modified peptides with altered sequences.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as intermediates or building blocks in the synthesis of larger peptides or proteins.

    Catalysis: Peptides can act as catalysts in certain chemical reactions.

Biology

    Enzyme Inhibition: Peptides can inhibit enzymes by mimicking natural substrates.

    Receptor Binding: Peptides can bind to receptors and modulate biological pathways.

Medicine

    Drug Development: Peptides are used in developing therapeutic agents for various diseases.

    Diagnostics: Peptides are used in diagnostic assays and imaging.

Industry

    Biotechnology: Peptides are used in the production of biopharmaceuticals.

    Material Science: Peptides are used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of peptides like “H-DL-Tyr-DL-Pen(1)-Gly-DL-Phe-DL-Pen(1)-OH.TFA” depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating biological pathways. The interaction often involves hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Tyr-DL-Pen(1)-Gly-DL-Phe-DL-Pen(1)-OH: Without the TFA counterion.

    H-DL-Tyr-DL-Pen(1)-Gly-DL-Phe-DL-Pen(1)-OH.AcOH: With acetic acid as a counterion.

Uniqueness

The presence of trifluoroacetic acid (TFA) as a counterion can influence the solubility, stability, and biological activity of the peptide. Comparatively, peptides with different counterions may exhibit different properties and applications.

Properties

Molecular Formula

C32H40F3N5O9S2

Molecular Weight

759.8 g/mol

IUPAC Name

13-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C30H39N5O7S2.C2HF3O2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29;3-2(4,5)1(6)7/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42);(H,6,7)

InChI Key

LUVILUYVBUMMRG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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